molecular formula C15H14O2S B14184076 Ethyl 3-(4-phenylthiophen-2-yl)prop-2-enoate CAS No. 923261-73-8

Ethyl 3-(4-phenylthiophen-2-yl)prop-2-enoate

Cat. No.: B14184076
CAS No.: 923261-73-8
M. Wt: 258.3 g/mol
InChI Key: XXENVJWZIIJVJJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-phenylthiophen-2-yl)prop-2-enoate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a phenyl group attached to the thiophene ring and an ethyl ester group attached to a propenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-phenylthiophen-2-yl)prop-2-enoate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and an α-haloester in the presence of a base . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-phenylthiophen-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-phenylthiophen-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The exact mechanism depends on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-phenylthiophen-2-yl)prop-2-enoate is unique due to the presence of the phenyl group attached to the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

CAS No.

923261-73-8

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

ethyl 3-(4-phenylthiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C15H14O2S/c1-2-17-15(16)9-8-14-10-13(11-18-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3

InChI Key

XXENVJWZIIJVJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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